Cas no 1261732-37-9 (2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile)

2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile
-
- インチ: 1S/C16H9F6N/c17-15(18,19)12-3-1-2-11(9-12)13-5-4-10(6-7-23)8-14(13)16(20,21)22/h1-5,8-9H,6H2
- InChIKey: ORNTXYFDOBVDKR-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(CC#N)C=CC=1C1C=CC=C(C(F)(F)F)C=1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 446
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 23.8
2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011009728-500mg |
2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile |
1261732-37-9 | 97% | 500mg |
$806.85 | 2023-09-03 | |
Alichem | A011009728-1g |
2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile |
1261732-37-9 | 97% | 1g |
$1490.00 | 2023-09-03 | |
Alichem | A011009728-250mg |
2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile |
1261732-37-9 | 97% | 250mg |
$475.20 | 2023-09-03 |
2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile 関連文献
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
Related Articles
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrileに関する追加情報
2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile: A Comprehensive Overview
The compound CAS No. 1261732-37-9, commonly referred to as 2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a biphenyl core substituted with trifluoromethyl groups at the 2 and 3' positions and an acetonitrile group at the 4 position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in modern chemical research and industrial applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile, leveraging innovative methodologies such as cross-coupling reactions and directed metallation strategies. These techniques have not only improved the yield and purity of the compound but also expanded its potential uses in drug discovery, agrochemical development, and advanced materials. The molecule's ability to act as a versatile building block in organic synthesis has been extensively documented in recent studies, highlighting its role in constructing complex molecular architectures with high precision.
In the realm of pharmaceutical research, 2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile has shown promise as a lead compound for developing novel therapeutic agents. Its trifluoromethyl groups contribute to enhanced stability and bioavailability, while the acetonitrile moiety provides opportunities for further functionalization. Researchers have explored its potential as a scaffold for kinase inhibitors, where its ability to engage with target proteins through multiple interaction modes has been demonstrated. Recent findings from clinical trials suggest that derivatives of this compound may exhibit potent anti-cancer activity, making it a focal point for oncology drug development.
Beyond pharmacology, this compound has found applications in materials science, particularly in the development of advanced polymers and optoelectronic materials. The biphenyl core provides structural rigidity, while the trifluoromethyl groups enhance thermal stability and electronic properties. Studies published in leading journals have explored its use as a monomer for synthesizing high-performance polymers with tailored electrical and optical characteristics. These materials hold potential for applications in flexible electronics, light-emitting diodes (LEDs), and solar cells.
The synthesis of CAS No. 1261732-37-9 involves a multi-step process that typically begins with the preparation of intermediate compounds through Friedel-Crafts acylation or similar reactions. The subsequent introduction of trifluoromethyl groups is achieved via nucleophilic aromatic substitution or directed fluorination techniques. The final step involves the installation of the acetonitrile group using well-established cyanation methods. Recent optimizations in these steps have significantly reduced reaction times and improved product yields, making large-scale production more feasible.
From an environmental standpoint, researchers have evaluated the eco-friendliness of this compound's synthesis pathway. Studies indicate that by employing catalytic systems and minimizing waste generation during each step, the overall process can be made more sustainable. These findings align with global efforts to promote green chemistry principles in industrial manufacturing.
In conclusion, 2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile stands as a testament to modern chemical innovation, offering diverse applications across multiple disciplines. Its unique structure enables it to serve as both a functional building block and a standalone material with tailored properties. As research continues to uncover new avenues for its utilization, this compound is poised to play an increasingly significant role in advancing scientific discovery and technological progress.
1261732-37-9 (2,3'-Bis(trifluoromethyl)biphenyl-4-acetonitrile) 関連製品
- 1379877-23-2(3-(5-chloro-1H-indol-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2549029-41-4(N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide)
- 2138348-25-9(3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)-)
- 136818-52-5(5H-1,3-Dioxolo[4,5-f]indole-6-carboxylic acid, methyl ester)
- 1339387-68-6(N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide)
- 1804881-59-1(Ethyl 2-chloro-5-hydroxypyridine-4-acetate)
- 4284-09-7(3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride)
- 2229393-53-5(2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol)
- 1806518-21-7(2,6-Diamino-7-iodo-1H-benzimidazole)
- 2877762-72-4(1-(3-bromopyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide)




